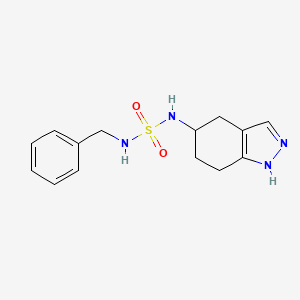
N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide, also known as MPQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPQP belongs to the family of quinoxaline derivatives and has been studied for its ability to modulate various physiological and biochemical processes in the body.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide involves its ability to modulate the activity of AMPA receptors. AMPA receptors are involved in the transmission of excitatory signals in the brain and are implicated in various neurological disorders. This compound has been shown to enhance the activity of AMPA receptors by increasing the conductance of ions through the receptor channels. This enhancement of AMPA receptor activity has been shown to have a positive effect on synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate the activity of AMPA receptors. This compound has been shown to enhance the activity of AMPA receptors, leading to an increase in synaptic plasticity. This increase in synaptic plasticity has been associated with improved learning and memory in animal studies. Additionally, this compound has been shown to have a neuroprotective effect by preventing the death of neurons in the brain.
实验室实验的优点和局限性
One of the significant advantages of using N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide in lab experiments is its specificity for AMPA receptors. This specificity allows researchers to study the effects of modulating AMPA receptor activity without affecting other glutamate receptors. Additionally, this compound has been shown to have a low toxicity profile, making it suitable for use in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to investigate the potential therapeutic effects of this compound in various neurological disorders. Furthermore, studies are needed to determine the optimal dosing and administration of this compound in animal models. Finally, studies are needed to investigate the potential side effects of this compound in animal models to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied for its ability to modulate the activity of AMPA receptors, which are involved in various neurological disorders. This compound has been shown to have a positive effect on synaptic plasticity, which is essential for learning and memory. Additionally, this compound has been shown to have a neuroprotective effect by preventing the death of neurons in the brain. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound, including investigating its potential therapeutic effects in various neurological disorders.
合成方法
The synthesis of N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide involves the reaction of 2-methoxybenzaldehyde with 2-nitroaniline to form 2-methoxy-N-(2-nitrophenyl)acetamide. The resulting compound is then reduced with tin and hydrochloric acid to yield 2-methoxy-N-(2-aminophenyl)acetamide. This compound is further reacted with ethyl 3-bromo-2-methoxyacrylate in the presence of a base to form this compound.
科学研究应用
N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been studied for its potential therapeutic properties in various scientific research applications. One of the significant areas of research has been its role in modulating the activity of glutamate receptors, which are involved in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have a positive modulatory effect on the activity of AMPA receptors, which are a subtype of glutamate receptors. This modulation of AMPA receptors has been shown to have potential therapeutic effects in the treatment of neurological disorders.
属性
IUPAC Name |
N-(2-methoxyphenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-10-6-5-9-15(17)21-18(23)12-11-16-19(25-2)22-14-8-4-3-7-13(14)20-16/h3-10H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEBMCTVUZLACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5428024.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5428037.png)
![6-[5-(N-hydroxypropanimidoyl)-2-thienyl]hexanoic acid](/img/structure/B5428049.png)
![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5428069.png)
![(1R*,2R*,6S*,7S*)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5428076.png)

![3-[(4-nitrobenzyl)thio]-6-phenyl-1,2,4-triazine](/img/structure/B5428088.png)
![N-(2,4-dichlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5428091.png)
![2-(3-methylphenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5428097.png)

![6-(1-benzofuran-2-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5428116.png)


![4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5428127.png)